Cas no 107494-19-9 (Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)-)

Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)- structure
107494-19-9 structure
Productnaam:Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)-
CAS-nummer:107494-19-9
MF:C31H42N4O4
MW:534.689588069916
CID:152107

Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenepropanamide, a-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-,(aR)-
    • 2-Oxa-6,9-diazabicyclo[10.2.2]hexadecane,benzenepropanamide deriv.
    • Benzenepropanamide,a-(dimethylamino)-N-[3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-,[3R-[3R*,4S*(R*),7S*]]-
    • Sanjoinine A*
    • Sanjoinine Ah1
    • CID 101701606
    • Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)-
    • Inchi: 1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26+,27-,28+/m0/s1
    • InChI-sleutel: TVUQUDJOLFMOKT-RKICCWMOSA-N
    • LACHT: O1C2C=CC(C=CNC([C@H](CC(C)C)NC([C@H]([C@H]1C(C)C)NC([C@@H](CC1C=CC=CC=1)N(C)C)=O)=O)=O)=CC=2 |c:5|

Berekende eigenschappen

  • Exacte massa: 534.321
  • Monoisotopische massa: 534.321
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 8
  • Complexiteit: 828
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 99.8

Experimentele eigenschappen

  • Dichtheid: 1.15±0.1 g/cm3(Predicted)
  • Kookpunt: 793.2±60.0 °C(Predicted)
  • pka: 13.23±0.60(Predicted)

Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司